molecular formula C10H16N4 B8357043 2-Hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine

2-Hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine

Cat. No. B8357043
M. Wt: 192.26 g/mol
InChI Key: BHVSPEXHGIFZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidin-2-ylhydrazine

InChI

InChI=1S/C10H16N4/c11-14-10-12-7-8-5-3-1-2-4-6-9(8)13-10/h7H,1-6,11H2,(H,12,13,14)

InChI Key

BHVSPEXHGIFZOK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=NC(=NC=C2CC1)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine (1.5 g) was treated with anhydrous pyridine (15 mL) and anhydrous hydrazine (7 mL) at 120° C. for 3.75 h. The solvent was removed under vacuum. The residue was partitioned between chloroform and 1M aqueous potassium carbonate solution. The organic layer was dried over anhydrous sodium sulfate and concentrated under vacuum to give 2-hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine as a beige solid, 1.28 g; 1H NMR (CDCl3, 300 MHz) 8.00 (s, 1H), 6.63 (br s, 1H), 3.93 (br s, 2H), 2.76 (m, 2H), 2.60 (m, 2H), 1.74 (m, 2H), 1.63 (m, 2H), 1.40 (m, 4H) ppm; 13C NMR (CDCl3, 75 MHz) 170.57, 163.81, 157.22, 124.14, 34.31, 32.65, 30.24, 28.66, 26.32, 26.08; MS (ES) 193 (M+H).
Name
2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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